molecular formula C23H21ClN2O3 B11560918 2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide

2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide

Katalognummer: B11560918
Molekulargewicht: 408.9 g/mol
InChI-Schlüssel: ZPTCLXVYEMGPLB-MFKUBSTISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide is an organic compound with a complex structure that includes benzyloxy, phenoxy, and chlorophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)phenol with 2-chlorobenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with propanehydrazide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining reaction conditions and purity, are crucial for its production.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield benzoquinones, while reduction could produce alcohol derivatives. Substitution reactions typically result in the replacement of specific functional groups with new ones .

Wissenschaftliche Forschungsanwendungen

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, although more research is needed to confirm its efficacy.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action for 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and require further research to elucidate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in research.

Eigenschaften

Molekularformel

C23H21ClN2O3

Molekulargewicht

408.9 g/mol

IUPAC-Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide

InChI

InChI=1S/C23H21ClN2O3/c1-17(23(27)26-25-15-19-9-5-6-10-22(19)24)29-21-13-11-20(12-14-21)28-16-18-7-3-2-4-8-18/h2-15,17H,16H2,1H3,(H,26,27)/b25-15+

InChI-Schlüssel

ZPTCLXVYEMGPLB-MFKUBSTISA-N

Isomerische SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1Cl)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Kanonische SMILES

CC(C(=O)NN=CC1=CC=CC=C1Cl)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.